molecular formula C16H12Cl3NOS B2675473 (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide CAS No. 861211-84-9

(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide

Cat. No.: B2675473
CAS No.: 861211-84-9
M. Wt: 372.69
InChI Key: USSKDXGUUSFJRP-PFONDFGASA-N
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Description

(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: is a synthetic organic compound characterized by its unique chemical structure This compound contains a benzylsulfanyl group, two chlorine atoms, and a chlorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Chlorination: The benzylsulfanyl intermediate is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atoms.

    Amidation: The chlorinated intermediate undergoes amidation with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or to convert the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, primary or secondary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: (2E)-3-(methylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide, (2E)-3-(ethylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide.

    Uniqueness: The presence of the benzylsulfanyl group and the specific arrangement of chlorine atoms and the chlorophenyl group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NOS/c17-12-8-4-5-9-13(12)20-16(21)14(18)15(19)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSKDXGUUSFJRP-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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